2-Methoxytetrahydro-2H-pyran-3-ol

Epoxidation Diastereoselectivity Steric Effects

2-Methoxytetrahydro-2H-pyran-3-ol (CAS 14194-87-7, molecular formula C₆H₁₂O₃, molecular weight 132.16 g/mol) is a saturated six-membered heterocyclic compound belonging to the tetrahydropyran class. It is distinguished by the simultaneous presence of a methoxy substituent at the 2-position (anomeric center) and a secondary hydroxyl group at the 3-position.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Cat. No. B12115833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxytetrahydro-2H-pyran-3-ol
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCOC1C(CCCO1)O
InChIInChI=1S/C6H12O3/c1-8-6-5(7)3-2-4-9-6/h5-7H,2-4H2,1H3
InChIKeyYLRJHOZUCLPMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxytetrahydro-2H-pyran-3-ol (CAS 14194-87-7): A Bifunctional Pyran Building Block with Anomeric Control


2-Methoxytetrahydro-2H-pyran-3-ol (CAS 14194-87-7, molecular formula C₆H₁₂O₃, molecular weight 132.16 g/mol) is a saturated six-membered heterocyclic compound belonging to the tetrahydropyran class . It is distinguished by the simultaneous presence of a methoxy substituent at the 2-position (anomeric center) and a secondary hydroxyl group at the 3-position. This dual functionality imparts unique reactivity, enabling its role as both a protected glycosyl donor/acceptor synthon and a chiral building block. It is a structural isomer of 6-methoxytetrahydro-2H-pyran-3-ol (CAS 28194-32-3, molecular weight 132.16 g/mol), with regiochemical positioning of the methoxy group critically differentiating its anomeric reactivity, conformational bias, and hydrogen-bonding capacity . The compound exhibits chirality at C2 and C3, making stereochemically defined procurement essential for asymmetric synthesis applications [1].

Why Generic Substitution of 2-Methoxytetrahydro-2H-pyran-3-ol Compromises Regiochemical and Stereochemical Outcomes


In-class analogs cannot be interchangeably substituted for 2-Methoxytetrahydro-2H-pyran-3-ol due to fundamental differences in regiochemistry (2-methoxy vs. 6-methoxy isomers) and functional group constitution (presence or absence of the 3-OH group). The 2-methoxy group is positioned at the anomeric carbon, directly controlling the anomeric effect and the axial/equatorial conformational equilibrium of the pyran ring; relocation to the 6-position abolishes this stereoelectronic control [1]. The 3-hydroxyl group provides a critical hydrogen-bond donor/acceptor site that is absent in 2-methoxytetrahydropyran (CAS 6581-66-4), which dramatically alters solubility, boiling point, and its capacity for further derivatization (e.g., esterification, glycosylation, or silylation) . The combination of these two features in a single, relatively low-molecular-weight scaffold results in a reactivity profile that cannot be replicated by simply blending or sequentially using simpler analogs.

Quantitative Differentiation Evidence for 2-Methoxytetrahydro-2H-pyran-3-ol Against Its Closest Analogs


Regiochemical Impact on Epoxidation Diastereoselectivity: 2-Methoxy vs. 6-Methoxy and 2-Alkoxy Isomers

The regiochemistry of the methoxy substituent at the 2-position versus the 6-position critically governs the diastereoselectivity of epoxidation reactions. For 2-methoxy-5,6-dihydro-2H-pyran (the direct precursor to the target compound), reaction with m-chloroperoxybenzoic acid yields a trans:cis ratio of 2-alkoxy-3,4-epoxytetrahydropyrans of 3:1 [1]. In contrast, the bulkier 2-t-butoxy analog yields a 9:1 ratio, demonstrating that the steric environment around the 2-alkoxy group is the dominant stereochemical control element [1]. The 2-methoxy substituent provides a defined intermediate level of steric bulk, offering predictable and tunable diastereoselectivity. This compares to 6-methoxytetrahydro-2H-pyran-3-ol, where the methoxy group is remote from the double bond and exerts negligible stereochemical influence on epoxidation at the 3,4-position [2].

Epoxidation Diastereoselectivity Steric Effects Regiochemistry

LiAlH₄ Reduction Regioselectivity: Exclusive Formation of 3-Hydroxytetrahydropyrans from 2-Methoxy Epoxides

The 2-methoxy substituent exerts a powerful polar effect that directs hydride attack during LiAlH₄ reduction. Literature data demonstrate that LiAlH₄ attacks both cis- and trans-2-methoxy-3,4-epoxytetrahydropyrans exclusively at the epoxide carbon remote from the 2-alkoxy group, yielding only 2-methoxy-3-hydroxytetrahydropyrans (the target compound class) in >95% regioselectivity [1]. This contrasts sharply with epoxides lacking the 2-alkoxy group, where hydride attack lacks regiochemical direction and produces mixtures of 3-hydroxy and 4-hydroxy regioisomers [2]. The exclusive formation of the 3-ol isomer is attributed to the combined influence of the two geminal oxygen atoms at C2, which polarize the epoxide and completely submerge steric factors [1].

Regioselective Reduction LiAlH₄ Epoxide Opening 2-Alkoxy-3-hydroxytetrahydropyrans

Anomeric Effect and Conformational Equilibrium: Quantified Axial Preference for 2-Methoxy Substituent

The 2-methoxy group in 2-methoxytetrahydropyran (the structural core of the target compound) exhibits a measurable anomeric effect, favoring the axial conformation over the equatorial conformation. NMR studies at low temperature (143-165 K) quantified the axial/equatorial ratio as approximately 77-80% axial [1]. PCILO quantum-chemical calculations predict 76.8% axial abundance, in close agreement with experimental data [2]. This axial preference is a direct consequence of the anomeric effect (n_O → σ*_C-O hyperconjugation) and distinguishes the 2-methoxy isomer from the 6-methoxy isomer, where the anomeric effect is absent and the conformational equilibrium is dominated by standard steric preferences [3]. The presence of the 3-hydroxyl group in the target compound further modulates this equilibrium through intramolecular hydrogen bonding with the ring oxygen or the methoxy oxygen [4].

Anomeric Effect Conformational Analysis PCILO NMR Axial/Equatorial Ratio

Comparative Physical Properties: Hydrogen Bonding Capacity Distinguishes from 2-Methoxytetrahydropyran

The target compound possesses one hydrogen bond donor (3-OH) and three hydrogen bond acceptors (ring O, 2-OMe O, 3-OH O), yielding a topological polar surface area (tPSA) of approximately 38.7 Ų [1]. In contrast, 2-methoxytetrahydropyran (CAS 6581-66-4) contains zero H-bond donors, two H-bond acceptors, and a tPSA of 18.5 Ų, with a reported LogP of 1.16 and a boiling point of 128-129 °C at 760 mmHg . The additional hydroxyl group in the target compound is predicted to reduce LogP by approximately 0.5-0.7 units and elevate the boiling point by 25-40 °C relative to 2-methoxytetrahydropyran, based on established group contribution methods for secondary alcohols on pyran rings [2]. This translates into enhanced aqueous solubility (estimated 8-15 g/L vs. 2-5 g/L for 2-methoxytetrahydropyran) and reduced volatility, which are critical for aqueous-phase reactions and extractive workup procedures.

Physical Properties Hydrogen Bonding Solubility LogP Boiling Point

Recommended Application Scenarios for 2-Methoxytetrahydro-2H-pyran-3-ol Based on Quantitative Differentiation


Stereoselective Synthesis of Chiral Tetrahydropyran Building Blocks via Epoxidation-Reduction Sequences

Utilize 2-Methoxytetrahydro-2H-pyran-3-ol as a precursor (or its 5,6-dihydro analog) in epoxidation-reduction cascades to install the 3-hydroxyl group with exclusive regiochemistry. The 3:1 trans:cis epoxidation diastereoselectivity [1] and the subsequent >95% regioselective LiAlH₄ reduction to the 3-ol [2] provide a validated route to chiral 2-alkoxy-3-hydroxytetrahydropyrans. This route is particularly advantageous for the preparation of 3-hydroxy-THP intermediates for natural product total synthesis, where isomeric purity is critical. 6-Methoxy isomers are unsuitable for this sequence due to the absence of anomeric control.

Glycosylation Model Substrate for Mechanistic and Computational Studies

Deploy 2-Methoxytetrahydro-2H-pyran-3-ol as a minimal model substrate for studying glycosylation reaction mechanisms. Its well-characterized anomeric effect (77-80% axial preference [3]) and the presence of a single secondary hydroxyl group (mimicking the 3-OH of hexopyranosides) make it an experimentally tractable model for ab initio calculations of transition states in glycoside hydrolysis and formation [4]. The 6-methoxy isomer cannot serve this role as it lacks the anomeric carbon substitution pattern essential for modeling glycosidic bond formation.

Intermediate for SGLT2 Inhibitor-Related Impurity Profiling and Reference Standards

The 2-methoxytetrahydro-2H-pyran-3-ol scaffold appears as a substructure in Canagliflozin-related impurities (e.g., Impurity 23) [5]. The target compound serves as a key intermediate or reference standard for synthesizing and characterizing these impurity standards, which are essential for regulatory-compliant quality control in SGLT2 inhibitor API manufacturing. The defined stereochemistry at C2 and C3 is critical for matching the stereochemistry of the impurity found in drug substance batches.

Aqueous-Phase Derivatization Reagent with Improved Solubility Profile

Leverage the predicted enhanced aqueous solubility (~8-15 g/L) and reduced LogP (~0.5-0.7) of 2-Methoxytetrahydro-2H-pyran-3-ol [6] over 2-methoxytetrahydropyran (LogP 1.16, solubility ~2-5 g/L) for derivatization reactions conducted in aqueous or mixed aqueous-organic media. The free 3-OH group also permits further functionalization (e.g., acylation, sulfonation, phosphorylation) to tune physicochemical properties, whereas the non-hydroxylated analog lacks this additional derivatization handle.

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